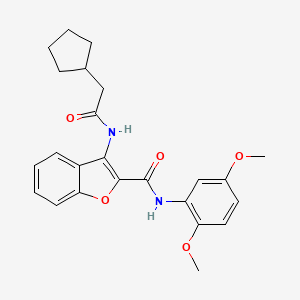

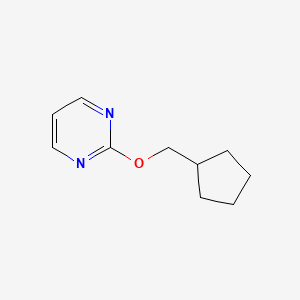

![molecular formula C14H12N4O B2400015 N-(4-Imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamid CAS No. 103779-36-8](/img/structure/B2400015.png)

N-(4-Imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” is a type of organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various protocols. One of the most effective methods involves the use of metal-free direct synthesis . This method is environmentally friendly and has been applied in the preparation of important drugs and promising drug candidates . Another method involves a facile, convenient, and environmentally benign one-pot synthesis from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water .

Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, LC-MS (ESI), and FT-IR . Theoretical chemical shifts can be calculated based on the optimized geometry of the molecule using the B3LYP method and the 6-311G++(d,p) basis set with the standard Gauge Invariant Atomic Orbital (GIAO) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .

Wissenschaftliche Forschungsanwendungen

- Hintergrund: Die Entdeckung neuer Imidazo[1,2-a]pyridin-Derivate als kovalente Antitumormittel hat großes Interesse geweckt .

- Details: Studien haben die antibakterielle und antifungale Aktivität von Verbindungen im Zusammenhang mit Imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamid untersucht. Diese Untersuchungen messen typischerweise die Durchmesser von Hemmzonen .

- Details: Imidazo[1,2-a]pyridin-Derivate wie Q203 haben sich bei der Behandlung von TB als vielversprechend erwiesen. In einem akuten TB-Mausmodell reduzierte Q203 die bakterielle Belastung nach 4 Wochen Behandlung signifikant .

- Details: Die Literaturanalyse zeigt diverse pharmakologische Aktivitäten, die mit Imidazo[1,2-a]pyridin-Analoga verbunden sind. Diese Aktivitäten erstrecken sich über verschiedene therapeutische Bereiche und liefern wertvolle Erkenntnisse für die Medikamentenentwicklung .

Antitumormittel

Antibakterielle und antifungale Aktivität

Tuberkulosebehandlung

Pharmakologische Aktivitäten

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, potentially altering its function . This interaction could result in changes to the cell cycle, affecting cell division and proliferation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cell cycle, given its interaction with CDK2 . The downstream effects of this interaction could include alterations in cell division and proliferation, potentially leading to effects on tissue growth and development.

Result of Action

The molecular and cellular effects of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide’s action would likely be related to its impact on CDK2 and the cell cycle . This could result in changes to cell division and proliferation, potentially affecting tissue growth and development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with CDK2 .

Eigenschaften

IUPAC Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-10(19)16-12-5-3-11(4-6-12)13-9-18-8-2-7-15-14(18)17-13/h2-9H,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDMYKMTJOZMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

amine](/img/structure/B2399934.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)

![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)

![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)